methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the carboxylate group.
3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine: Contains an iodine atom, which can alter its reactivity and biological activity.
Uniqueness
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carboxylate groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-3-6-7(12-9)5-8(11-6)10(13)15-2/h3-5,11H,1-2H3 |
InChI Key |
SHVFIZNVOPHROP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C(=O)OC |
Origin of Product |
United States |
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